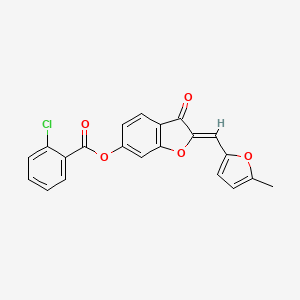

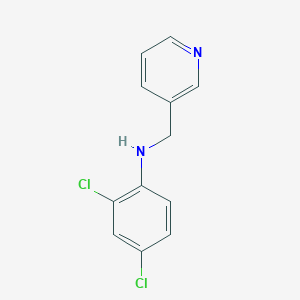

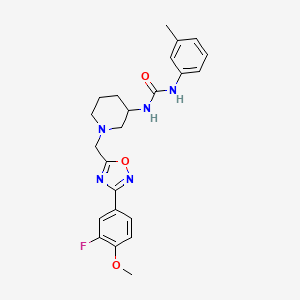

![molecular formula C25H27N5 B2573351 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 890611-18-4](/img/structure/B2573351.png)

7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a three-step process . A mixture of intermediate compounds, 1-methylpiperazine, and potassium carbonate in acetonitrile was stirred at 50°C overnight .Molecular Structure Analysis

The compound crystallizes in a monoclinic system, space group P 2 1 / c with a = 17.097 (4) Å, b = 7.1668 (16) Å, c = 18.389 (3) Å, β = 118.251 (15)°, V = 1984.8 (8) Å 3, Z = 4, Dc = 1.293 g cm –3, F (000) = 800, μ (Mo Kα) = 0.10 mm –1, R1 = 0.0667, and wR2 = 0.2084 for reflections with I > 2σ ( I ). Pyrazolo [1,5- a ]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation .Chemical Reactions Analysis

Pyrazolo[3,4-d] pyrimidines with benzylidene hydrazinyl group were tested for their cytotoxic activity against MCF-7 cell line .Physical And Chemical Properties Analysis

The molecular formula of the compound is C25H27N5 and it has a molecular weight of 397.526. The compound is a pale yellow solid with a melting point of 155–156 °C .Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been synthesized and tested for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

Molecular Modeling

Molecular docking is frequently used to predict the preferred binding orientations of small molecules of drug candidates to their protein targets . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) [antibacterial activity] showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Anticancer Activity

The compound exhibited significant inhibitory activity against K562 and MKN45 cancer cell lines . This suggests that it could potentially be used in the development of new anticancer drugs .

Synthesis of Novel Derivatives

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one (7a–7j) were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol . This shows the potential of this compound in the synthesis of novel derivatives.

Crystal Structure Analysis

The compound was structurally characterized by infrared and mass spectroscopy, 1 H NMR, elemental analyses and single crystal X-ray diffraction . This kind of analysis can provide valuable information about the compound’s structure and properties .

Biological Activity Determination

The results of the determination of biological activity showed that the compound exhibited significant inhibitory activity against K562 and MKN45 cancer cell lines . This suggests that it could potentially be used in the development of new anticancer drugs .

Mecanismo De Acción

Direcciones Futuras

Pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The continuation of research programs for the synthesis of new compounds exhibiting biological activity is expected . This compound, with its significant inhibitory activity against certain cancer cell lines, could be a promising candidate for further investigation.

Propiedades

IUPAC Name |

7-(4-benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5/c1-19-8-10-22(11-9-19)23-17-26-30-24(16-20(2)27-25(23)30)29-14-12-28(13-15-29)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMLMAHCEYJWLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2573268.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2573286.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2573287.png)

![N-(benzo[b]thiophen-5-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2573288.png)